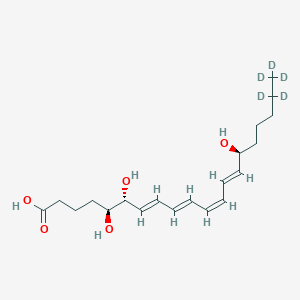

Lipoxin A4-d5

Übersicht

Beschreibung

Lipoxin A4-d5 (LXA4-d5) is a deuterium-labeled derivative of Lipoxin A4 (LXA4). LXA4 is an endogenous lipoxygenase-derived eicosanoid mediator that plays a crucial role in inflammation resolution and immune regulation . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Wirkmechanismus

Target of Action

Lipoxin A4-d5, also known as LXA4, is an endogenous bioactive lipid mediator involved in the regulation of inflammation . It primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . By interacting with these cells, LXA4 promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .

Mode of Action

LXA4 exerts its immunomodulatory effects by regulating the behavior of its target immune cells . It inhibits the proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Furthermore, LXA4 inhibits serum amyloid A (SAA)-mediated IL-8 release .

Biochemical Pathways

LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Pharmacokinetics

It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo, which may be involved in transcellular metabolism .

Result of Action

The result of LXA4’s action is a reduction in inflammation and promotion of tissue repair . It inhibits the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines . For example, LXA4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .

Action Environment

The action of LXA4 can be influenced by environmental factors. For instance, increased stress stimulates the high-level adrenaline production in labor. Then, adrenaline upregulates the expression of 12/15-LOX (lipoxygenase) to produce more LXA4, which is an inflammation inhibitor . Therefore, the environment and physiological state of the body can significantly influence the action, efficacy, and stability of LXA4.

Biochemische Analyse

Biochemical Properties

Lipoxin A4-d5 interacts with various enzymes, proteins, and other biomolecules. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . This compound plays a crucial role in biochemical reactions by promoting the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific receptors and modulating signaling pathways. For instance, it regulates M1/M2 polarization of macrophages via the FPR2–IRF pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .

Transport and Distribution

Lipoxin A4, the non-deuterated form of this compound, is known to be secreted by immune cells such as neutrophils and macrophages .

Subcellular Localization

Lipoxin A4, the non-deuterated form of this compound, is known to exert its effects at various cellular locations by interacting with specific receptors and modulating signaling pathways .

Vorbereitungsmethoden

Industrial Production:: LXA4-d5 is not produced industrially due to its specialized use as an internal standard in research settings.

Analyse Chemischer Reaktionen

Reaktionen:: LXA4-d5 unterliegt wahrscheinlich ähnlichen Reaktionen wie sein nicht-deuteriertes Gegenstück, LXA4. Zu diesen Reaktionen gehören:

Oxidation: LXA4-d5 kann an oxidativen Prozessen beteiligt sein.

Reduktion: Reduktionsreaktionen könnten seine Struktur verändern.

Substitution: Deuteriumatome können durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:: Spezifische Reagenzien und Bedingungen für LXA4-d5-Reaktionen sind unklar. Forscher wenden oft Standardprotokolle an, die für LXA4 verwendet werden.

Hauptprodukte:: Die bei LXA4-d5-Reaktionen gebildeten Hauptprodukte hängen von der jeweiligen Reaktionsart und den Bedingungen ab. Weitere Forschung ist erforderlich, um diese Produkte zu klären.

Wissenschaftliche Forschungsanwendungen

LXA4-d5 dient als wichtiges Werkzeug in der Lipidomik und Entzündungsforschung. Zu seinen Anwendungen gehören:

Quantifizierung: LXA4-d5 dient als interner Standard zur Quantifizierung von LXA4-Spiegeln in biologischen Proben mittels Massenspektrometrie.

Pharmakokinetik: Deuteriummarkierung beeinflusst den Arzneimittelstoffwechsel, wodurch LXA4-d5 wertvoll für die Untersuchung der Pharmakokinetik wird.

5. Wirkmechanismus

LXA4 entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren und die Modulation von Signalwegen. Es interagiert mit:

ERK1/2-Signalweg: LXA4 hemmt die ERK1/2-Aktivierung, was sich auf die Zellproliferation und die Zytokinproduktion auswirkt.

NF-kB-Signalweg: LXA4 unterdrückt die NF-kB-vermittelte Entzündung.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von LXA4-d5 liegt in seiner Deuteriummarkierung, die eine präzise Quantifizierung ermöglicht. Ähnliche Verbindungen sind LXA4 selbst und verwandte Eicosanoide.

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-YUMLLTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347052 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622429-53-1 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)